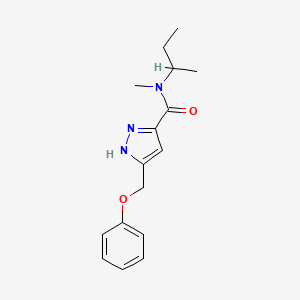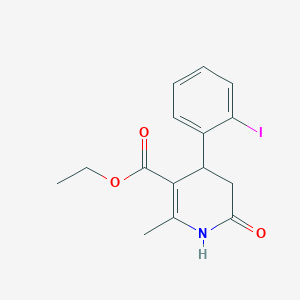![molecular formula C17H24ClN3O3S B5363475 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK3, CP-690,550 has the potential to modulate immune responses and inflammation.
Mecanismo De Acción
CP-690,550 selectively inhibits 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, which is a crucial component of the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 can effectively block downstream signaling pathways and modulate immune responses and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CP-690,550 has been shown to effectively suppress the activity of T cells and B cells, which are key components of the immune system. This has led to the development of CP-690,550 as a potential therapeutic agent for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CP-690,550 is its selectivity for 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, which reduces the risk of off-target effects. However, one of the limitations of CP-690,550 is its potential to cause immunosuppression, which can increase the risk of infections and other complications.
Direcciones Futuras
There are a number of potential future directions for research on CP-690,550. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another area of interest is the development of more selective 4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibitors that can reduce the risk of off-target effects. Additionally, further research is needed to better understand the long-term effects of CP-690,550 on the immune system and its potential applications in the treatment of other diseases.
Métodos De Síntesis
CP-690,550 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylmagnesium bromide to form 4-chloro-3-cyclopentylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-chloro-3-cyclopentylbenzoyl chloride, which is subsequently reacted with N-methylpiperazine to form the final product, CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively suppress the activity of T cells and B cells, which are key components of the immune system. This has led to the development of CP-690,550 as a potential therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
4-chloro-N-cyclopentyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-20-8-10-21(11-9-20)25(23,24)16-12-13(6-7-15(16)18)17(22)19-14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZUXUMGUJKMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylnicotinamide](/img/structure/B5363426.png)

![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)

![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)
![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)
